molecular formula C14H22BNO4 B8119961 (4-(3-((tert-Butoxycarbonyl)amino)propyl)phenyl)boronic acid

(4-(3-((tert-Butoxycarbonyl)amino)propyl)phenyl)boronic acid

Cat. No.: B8119961
M. Wt: 279.14 g/mol
InChI Key: KBKZWCGNYDYDMY-UHFFFAOYSA-N
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Description

(4-(3-((tert-Butoxycarbonyl)amino)propyl)phenyl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a propyl chain containing a carbamate group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3-((tert-Butoxycarbonyl)amino)propyl)phenyl)boronic acid typically involves the following steps:

    Formation of the Phenylboronic Acid Intermediate: The initial step involves the preparation of phenylboronic acid through the reaction of phenylmagnesium bromide with trimethyl borate, followed by hydrolysis.

    Introduction of the Propyl Chain: The phenylboronic acid intermediate is then reacted with 3-bromopropylamine to introduce the propyl chain.

    Carbamate Formation: The final step involves the reaction of the propylamine derivative with 2-methylpropan-2-yl chloroformate to form the carbamate group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-(3-((tert-Butoxycarbonyl)amino)propyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. The reaction involves the use of a palladium catalyst and a base, resulting in the formation of biaryl compounds.

    Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

    Substitution: The carbamate group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenol Derivatives: Formed through oxidation of the boronic acid group.

    Substituted Carbamates: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, (4-(3-((tert-Butoxycarbonyl)amino)propyl)phenyl)boronic acid is widely used as a reagent in organic synthesis. Its ability to form stable carbon-carbon bonds makes it valuable in the synthesis of complex organic molecules.

Biology

In biological research, this compound is used in the development of boron-containing drugs. Boronic acids have been shown to inhibit proteases and other enzymes, making them potential candidates for therapeutic applications.

Medicine

In medicine, this compound is explored for its potential use in cancer treatment. Boron neutron capture therapy (BNCT) is a technique that utilizes boron-containing compounds to target cancer cells selectively.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its unique chemical properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of (4-(3-((tert-Butoxycarbonyl)amino)propyl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction is particularly relevant in the inhibition of proteases, where the boronic acid group mimics the transition state of peptide bond hydrolysis.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler analog with a phenyl ring directly attached to the boronic acid group.

    4-Propylphenylboronic Acid: Similar structure but lacks the carbamate group.

    4-Carbamoylphenylboronic Acid: Contains a carbamate group but differs in the position and structure of the substituents.

Uniqueness

(4-(3-((tert-Butoxycarbonyl)amino)propyl)phenyl)boronic acid is unique due to the presence of both a boronic acid group and a carbamate group. This combination allows for versatile reactivity and the ability to participate in a wide range of chemical reactions. Additionally, the propyl chain provides flexibility in molecular interactions, enhancing its potential in various applications.

Properties

IUPAC Name

[4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO4/c1-14(2,3)20-13(17)16-10-4-5-11-6-8-12(9-7-11)15(18)19/h6-9,18-19H,4-5,10H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKZWCGNYDYDMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CCCNC(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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